molecular formula C22H28N6O2 B6480303 9-methyl-1,7-bis(2-methylpropyl)-3-phenyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione CAS No. 898410-41-8

9-methyl-1,7-bis(2-methylpropyl)-3-phenyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione

Cat. No.: B6480303
CAS No.: 898410-41-8
M. Wt: 408.5 g/mol
InChI Key: DFHWYUMVHKCJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound belongs to the class of [1,2,4]triazino[5,6-b]indoles . Compounds in this class are known for their wide range of biological activity and medicinal applications . They have been reported to have potent antimalarial, antidepressant, and antileishmanial activity .


Molecular Structure Analysis

The molecular structure of these compounds is usually elucidated on the basis of elemental analysis and spectral data .

Future Directions

The introduction of a tert-butyl group into organic molecules increases their lipophilicity, which is very important for passage through the cell wall . This suggests that the synthesis of new tert-butyl-substituted heteroaromatic compounds could be an important direction for future research .

Properties

IUPAC Name

9-methyl-1,7-bis(2-methylpropyl)-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-14(2)11-27-20(29)18-19(25(5)22(27)30)23-21-26(18)13-17(16-9-7-6-8-10-16)24-28(21)12-15(3)4/h6-10,14-15H,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHWYUMVHKCJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(N=C3N2CC(=NN3CC(C)C)C4=CC=CC=C4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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